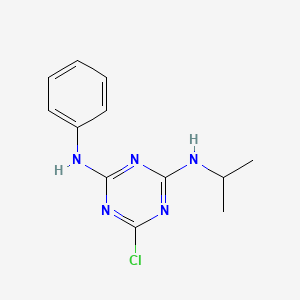

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine

Description

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine (IUPAC name: 6-chloro-N2-(propan-2-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine) is a triazine derivative characterized by a chlorine atom at the 6-position and distinct substituents at the N2 (isopropyl) and N4 (phenyl) positions. With a molecular formula of C12H14ClN5 and a molecular weight of 263.73 g/mol, this compound is structurally related to herbicides like atrazine but differentiated by its aromatic phenyl group. Its synthesis typically involves nucleophilic substitution reactions on chlorotriazine intermediates, as exemplified in similar triazine syntheses .

Properties

IUPAC Name |

6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN5/c1-8(2)14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIWCUXRQXXJHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324627 | |

| Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53773-09-4 | |

| Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with isopropylamine and aniline. The process can be summarized as follows:

Step 1: Cyanuric chloride is reacted with isopropylamine in the presence of a base such as sodium hydroxide to form 2-chloro-N2-isopropyl-1,3,5-triazine-4,6-diamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are derivatives of the original compound with different substituents replacing the chlorine atom.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the nitrogen atoms in the triazine ring.

Scientific Research Applications

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

- Water Solubility: The target compound’s phenyl group reduces water solubility compared to alkyl-substituted triazines like atrazine (33 mg/L) and terbuthylazine (8.5 mg/L). Deisopropylatrazine (DIA), a metabolite with fewer substituents, exhibits higher solubility and mobility in aquatic systems .

Environmental Persistence :

Metabolic Pathways and Degradation

- Atrazine degrades via N-dealkylation to form DEA (6-chloro-N2-(1-methylethyl)-1,3,5-triazine-2,4-diamine) and DIA (6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine), which are more polar and mobile .

- The target compound’s phenyl group may hinder dealkylation, leading to distinct degradation products such as hydroxylated or ring-opened derivatives .

Biological Activity

Overview

6-Chloro-N2-isopropyl-N4-phenyl-1,3,5-triazine-2,4-diamine is a member of the triazine family, characterized by its unique structure that includes a chlorine atom, an isopropyl group, and a phenyl group. This compound has garnered interest in various fields, especially in agriculture and pharmaceuticals, due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of cyanuric chloride with isopropylamine and aniline. The process can be outlined as follows:

- Formation of Intermediate : Cyanuric chloride reacts with isopropylamine in the presence of a base (e.g., sodium hydroxide) to yield 2-chloro-N2-isopropyl-1,3,5-triazine-4,6-diamine.

- Final Product : The intermediate is subsequently reacted with aniline under controlled conditions to produce the final compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Research has shown that certain triazine derivatives possess moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. The inhibition zones for synthesized compounds ranged from 8 to 21 mm against these strains .

| Compound | Inhibition Zone (mm) | Bacteria Type |

|---|---|---|

| 3g | 21 | S. aureus |

| 3a-f | 8 - 15 | S. epidermidis |

| 3a-g | 8 - 14 | P. aeruginosa |

| 3a-g | 8 - 14 | K. pneumonia |

Antifungal Activity

In addition to antibacterial properties, some derivatives have also been evaluated for antifungal activity. The specific mechanisms involve targeting enzymes crucial for fungal growth and biofilm formation.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. For example:

- Enzyme Inhibition : Molecular docking studies have suggested that the compound interacts with glucosamine-6-phosphate synthase, a critical enzyme in bacterial cell wall synthesis. This interaction potentially leads to antimicrobial effects by inhibiting bacterial growth .

Case Studies

-

Antimicrobial Evaluation : A study evaluated various triazine derivatives for their antimicrobial effectiveness against different bacterial strains. Compound 3g demonstrated the highest antibacterial activity among tested derivatives.

- Methodology : The study employed standard disk diffusion methods to assess antimicrobial efficacy.

- Results : The results indicated that while most compounds had moderate activity compared to ampicillin (a common antibiotic), some showed promise as potential anti-biofilm agents.

- Anticancer Potential : Other research has explored the anticancer properties of triazine derivatives. Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines (e.g., A549 for lung cancer and MCF-7 for breast cancer) with IC50 values indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other triazine compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Atrazine | Herbicide | Broad-spectrum herbicidal activity |

| Simazine | Herbicide | Similar mechanism but different substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.